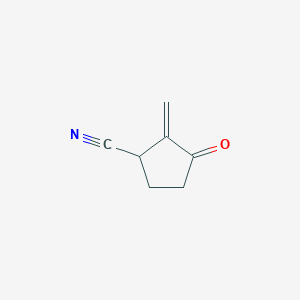![molecular formula C17H18N4O B14154114 5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 848868-61-1](/img/structure/B14154114.png)
5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a phenylethenyl group, and an oxazole ring with a carbonitrile substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethenyl Group: This step often involves a Wittig reaction or a Heck coupling reaction to introduce the phenylethenyl moiety.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of neurotransmitter release.
相似化合物的比较
Similar Compounds
- 5-(4-methylpiperazin-1-yl)methyl]dehydrozingerone
- 5-(morpholin-4-ylmethyl)dehydrozingerone
- (3,5-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, 5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile stands out due to its unique combination of structural features, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
848868-61-1 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC 名称 |
5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H18N4O/c1-20-9-11-21(12-10-20)17-15(13-18)19-16(22-17)8-7-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3/b8-7+ |
InChI 键 |
ZHAAYMOGVCKEQM-BQYQJAHWSA-N |
手性 SMILES |
CN1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N |
规范 SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N |
溶解度 |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


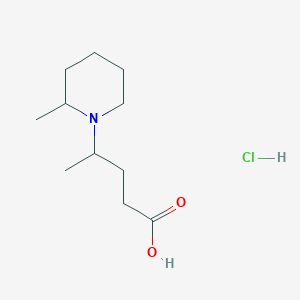
![[2-(4-Ethoxyanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14154034.png)

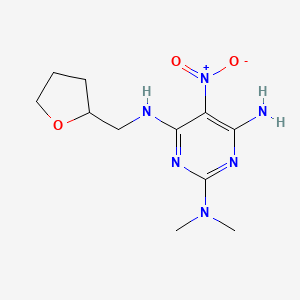
![1-[2-[(4-Ethoxyphenyl)methylsulfanyl]ethyl]-3-(4-methoxyphenyl)thiourea](/img/structure/B14154057.png)
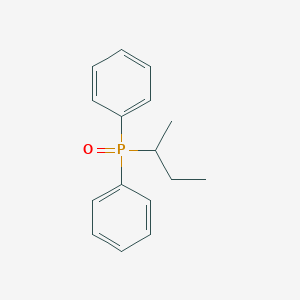
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)

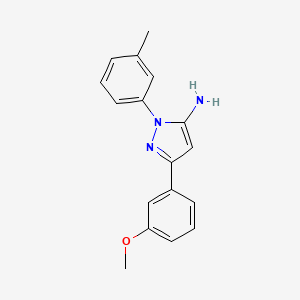
![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
